2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is synthesized using a specific method that involves several steps, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
FtsZ Inhibitors
The compound is one of the most studied FtsZ inhibitors . FtsZ is an essential protein for bacterial cell division and viability . The compound inhibits the polymerization of E. coli FtsZ in a concentration-dependent manner .
Anti-MRSA Candidate
The compound is a promising anti-MRSA (Methicillin-resistant Staphylococcus aureus) candidate . MRSA is a type of bacteria that is resistant to several antibiotics.
Gram-Negative Bacteria Target
The compound targets Gram-negative bacteria . It is particularly active against K. pneumoniae ATCC 10031 .
Cell Division Inhibition
The compound induces changes in the morphology of E. coli and K. pneumoniae consistent with inhibition of cell division .
Efflux Pump Substrate
The compound was found to be a substrate for efflux pumps in Gram-negative bacteria . Efflux pumps are proteinaceous transporters localized in the cytoplasmic membrane of all kinds of cells.
Drug Development
The compound represents a new drug class as no drugs using this mode of action have been approved by regulators . This opens up a new avenue for drug development.
Propriétés
IUPAC Name |
2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c14-10-4-1-5-11(15)12(10)13(18)16-6-2-3-9-7-17-19-8-9/h1,4-5,7-8H,2-3,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNFOIPYQJRWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCC2=CON=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-(isoxazol-4-yl)propyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.